sodium;phenylmethanesulfinate

Description

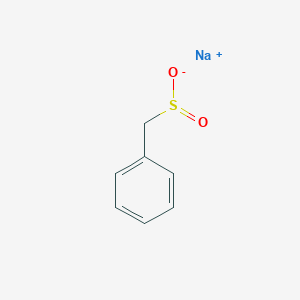

Sodium phenylmethanesulfinate (C₆H₅CH₂SO₂Na) is an organosulfur compound classified as a sodium sulfinate. Structurally, it consists of a phenylmethyl group (C₆H₅CH₂–) bonded to a sulfinate (–SO₂⁻) group, with sodium as the counterion. Sulfinates are salts of sulfinic acids (R–SO₂H), distinguished from sulfonates (R–SO₃⁻) by their lower oxidation state and distinct reactivity .

Properties

IUPAC Name |

sodium;phenylmethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJWHIKPAMMQFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

sodium;phenylmethanesulfinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, electrospray ionization mass spectrometry (ESI-MS) is often used to study the fragmentation reactions of synthetic and natural products, including this compound . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

sodium;phenylmethanesulfinate has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications might include the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of sodium;phenylmethanesulfinate involves its interaction with specific molecular targets and pathways. For example, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen to plasmin . While the exact mechanism for this compound may differ, it likely involves similar molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Methanesulfinate (CH₃SO₂Na)

Structural Differences : Sodium methanesulfinate lacks the aromatic phenyl group, making it a simpler aliphatic sulfinate.

Reactivity :

- Less electron-rich than phenylmethanesulfinate, leading to slower reaction rates in C–H functionalization (e.g., cupration reactions) .

- Used in conjugate additions to vinyl heterocycles and cross-couplings with aryl boronic acids .

Applications : Primarily employed in synthesizing aliphatic sulfones and RAFT agents.

Sodium p-Toluenesulfonate (CH₃C₆H₄SO₃Na)

Oxidation State : A sulfonate (R–SO₃⁻), fully oxidized compared to sulfinates.

Reactivity : Less nucleophilic due to the stable sulfonate group. Commonly used as a surfactant or catalyst rather than in bond-forming reactions.

Applications : Industrial detergent formulations, electrolytes in batteries.

2-Phenylbenzimidazole-5-sulfonic Acid (C₁₃H₁₀N₂O₃S)

Functional Group : A sulfonic acid (–SO₃H), more acidic and water-soluble than sulfinates.

Applications : UV filter in sunscreens (e.g., Ensulizole) due to its stability under light .

Phenylsulfinic Acid (C₆H₅SO₂H)

Acidity : The free sulfinic acid form (pKa ~2.5) is more acidic than its sodium salt but less than sulfonic acids (pKa ~-6).

Reactivity : Less stable than its sodium salt, prone to oxidation to sulfonic acids.

Data Tables

Table 1: Comparative Properties of Sodium Phenylmethanesulfinate and Analogues

Table 2: Reaction Rate Enhancement by Electron-Donating Groups

| Substituent | Reaction Type | Rate Enhancement Factor | Reference |

|---|---|---|---|

| Phenylmethylsulfinate | C–H Functionalization | 3.2× (vs. aliphatic) | |

| Methanesulfinate | Cross-coupling | Baseline (1×) |

Research Findings

- Electron-Donating Effects : The phenyl group in sodium phenylmethanesulfinate increases the electron density at sulfur, accelerating cupration in C–H bond activation. This contrasts with aliphatic sulfinates, which show slower kinetics .

- RAFT Agent Synthesis : While sodium methanesulfinate generates aliphatic RAFT agents, phenyl-substituted analogs produce aromatic variants with enhanced stability in polymer matrices .

- Oxidative Stability : Sulfinates are prone to oxidation to sulfonates, but the phenyl group may stabilize the sulfinate ion via resonance, delaying degradation .

Preparation Methods

Reaction Mechanism

The most documented method involves reacting benzylsulfonyl chloride (C₆H₅CH₂SO₂Cl) with sodium sulfite (Na₂SO₃) under basic conditions. Sodium bicarbonate (NaHCO₃) neutralizes HCl byproducts, driving the reaction forward:

The sulfite ion (SO₃²⁻) acts as a nucleophile, displacing chloride from the sulfonyl chloride.

Experimental Protocol

Table 1: Optimization Parameters for Sulfite Method

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes reaction rate |

| Molar Ratio (SO₃²⁻) | 2:1 (relative to RSO₂Cl) | Ensures complete substitution |

| Solvent | Water | Facilitates ionic interactions |

Grignard Reagent Route with Sulfur Dioxide

Reaction Mechanism

Benzyl Grignard reagents (C₆H₅CH₂MgX) react with sulfur dioxide (SO₂) to form sulfinic acids, which are neutralized to the sodium salt:

Experimental Considerations

-

Reactants : Benzyl magnesium bromide, SO₂ gas.

-

Conditions : Anhydrous ether or THF, −78°C to 0°C.

-

Yield : 70–85% (literature estimates).

Table 2: Comparative Analysis of Grignard Method

| Advantage | Limitation |

|---|---|

| High purity product | Requires anhydrous conditions |

| Scalable | SO₂ handling hazards |

Bisulfite Adduct Pathway (Theoretical Exploration)

Background

Benzaldehyde (C₆H₅CHO) forms a bisulfite adduct, hydroxy(phenyl)methanesulfonic acid (C₆H₅CH(OH)SO₃H), with sodium metabisulfite (Na₂S₂O₅). Conversion to sulfinate remains speculative but could involve:

-

Reduction : Using Zn/HCl to reduce −SO₃H to −SO₂H.

-

Decarboxylation : Thermal elimination under basic conditions.

Challenges

-

Sulfonic acids (−SO₃H) are resistant to reduction, necessitating harsh conditions that may degrade the substrate.

-

No literature reports confirm this route for sulfinate synthesis.

Comparative Evaluation of Methods

Table 3: Method Comparison for Sodium Phenylmethanesulfinate Synthesis

| Method | Yield | Cost | Safety Concerns | Scalability |

|---|---|---|---|---|

| Sulfonyl Chloride + Na₂SO₃ | 95–100% | Low | HCl emission | High |

| Grignard + SO₂ | 70–85% | High | SO₂ toxicity | Moderate |

| Bisulfite Adduct | N/A | Low | Unproven efficacy | Low |

Q & A

Q. What role does sodium phenylmethanesulfinate play in radical-mediated polymerizations, and how can ESR spectroscopy validate radical intermediates?

- Methodological Answer : Employ ESR with spin-trapping agents (e.g., DMPO) to detect sulfonyl radicals during initiator decomposition (e.g., with persulfates). Correlate radical concentration (from ESR signal intensity) with polymerization rates (GPC molecular weight data) .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation—compare results from multiple techniques (e.g., NMR, LC-MS, elemental analysis) to confirm structural assignments .

- Literature Synthesis : Systematically review Scopus/WoS databases, categorizing findings by reaction type (e.g., nucleophilic vs. radical) to identify knowledge gaps .

- Ethical Compliance : For studies involving human/environmental samples, obtain institutional ethics approvals and disclose reagent sourcing (e.g., Sigma-Aldryl product codes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.